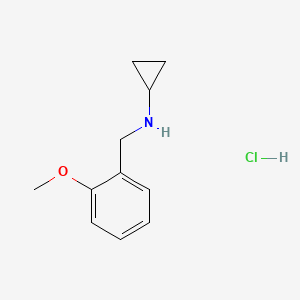![molecular formula C19H18N4OS B2547369 1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 956772-57-9](/img/structure/B2547369.png)
1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features, which include a bipyrazole core, a thiophene ring, and a ketone functional group. While the specific compound is not directly discussed in the provided papers, related structures and their properties can give insights into its behavior.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 1-phenyl-3-methylpyrazol-2-in-5-thione derivatives involves crystallization from methanol and exhibits tautomeric transformations . Similarly, 1-(benzo[b]thiophen-2-yl)ethanone analogues are prepared for biological evaluations, suggesting a method that could potentially be adapted for the synthesis of the compound . The synthesis of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives also involves the use of sodium hydride and potassium iodide at reflux, indicating the use of strong bases and heating, which might be relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of 1-phenyl-3-methylpyrazol-2-in-5-one was redetermined by X-ray single crystal diffraction to obtain accurate geometry and hydrogen bonding parameters . The structure of a novel 1-ferrocenyl derivative was established by X-ray crystallography as well . These techniques would be essential in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, including tautomeric transformations in different phases . The reactivity of the compound could also be influenced by the presence of the ketone group, which is a common site for nucleophilic attack, and the thiophene ring, which could participate in electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For example, the tautomerism and acid-base properties of formyl derivatives of 1-phenyl-3-methylpyrazol-5-one and its thio analog have been investigated, providing insights into their behavior in different environments . The optical properties of 1-ferrocenyl derivatives have been characterized by UV-vis absorption and fluorescence spectra . These studies suggest that the compound may also exhibit unique optical properties and specific acid-base characteristics.
Scientific Research Applications
Synthesis and Biological Activity
Anticandidal Activity and Cytotoxicity : Compounds similar to the one have been synthesized and evaluated for their anticandidal activity and cytotoxic effects. For instance, a series of tetrazole derivatives demonstrated potent anticandidal properties with minimal cytotoxicity, highlighting their potential as selective therapeutic agents (Kaplancıklı et al., 2014).
Antibacterial and Antifungal Activities : Another study focused on the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, showcasing significant anti-breast cancer potential. These findings indicate the broad spectrum of biological activities that such compounds can exhibit, with some showing promising antitumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).
Potential Applications in Material Science
- Corrosion Inhibition : Derivatives of pyrazoles and triazoles have been investigated for their corrosion inhibition properties. For example, a study on 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone found it to be an effective corrosion inhibitor for mild steel in acidic environments, which is significant for industrial applications where corrosion resistance is critical (Jawad et al., 2020).
Antimicrobial and Antioxidant Properties
- Synthesis and Evaluation of Antimicrobial Agents : Research into novel N-phenylacetamide bearing 1,2,4-triazole derivatives showcased their potential as antimicrobial agents, with certain compounds displaying significant efficacy against Gram-negative bacteria and fungi, pointing to the versatile applications of these molecules in combating microbial infections (Li Bochao et al., 2017).
Mechanism of Action
properties
IUPAC Name |
1-[3-(3-methyl-1-phenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13-16(12-22(20-13)15-7-4-3-5-8-15)18-11-17(19-9-6-10-25-19)21-23(18)14(2)24/h3-10,12,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOCLKMWGKYVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2CC(=NN2C(=O)C)C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

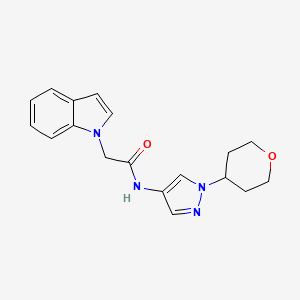
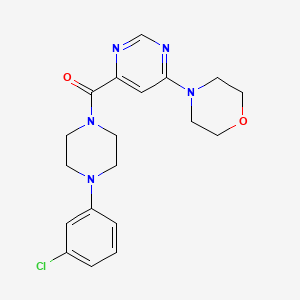
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2547288.png)
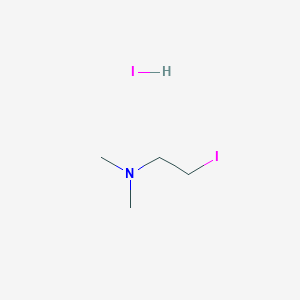
![(2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2547290.png)
![N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2547291.png)

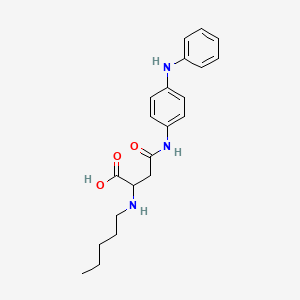
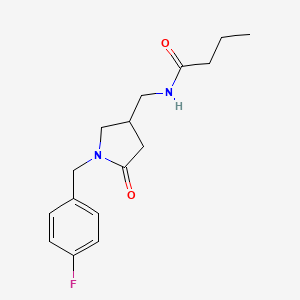
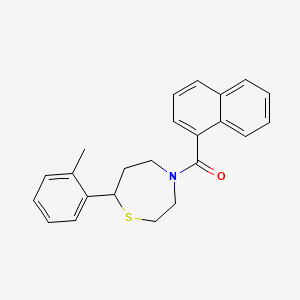
![3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2547300.png)
![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)
![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2547307.png)
